Cas no 2137713-05-2 (4-(aminomethyl)-1-(4,4-dimethylcyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid)

4-(aminomethyl)-1-(4,4-dimethylcyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2137713-05-2
- EN300-703888
- 4-(aminomethyl)-1-(4,4-dimethylcyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid
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- Inchi: 1S/C12H20N4O2/c1-12(2)5-3-8(4-6-12)16-10(11(17)18)9(7-13)14-15-16/h8H,3-7,13H2,1-2H3,(H,17,18)
- InChI Key: OTDXKVLWHQVXRN-UHFFFAOYSA-N
- SMILES: OC(C1=C(CN)N=NN1C1CCC(C)(C)CC1)=O
Computed Properties
- Exact Mass: 252.15862589g/mol
- Monoisotopic Mass: 252.15862589g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.5
- Topological Polar Surface Area: 94Ų
4-(aminomethyl)-1-(4,4-dimethylcyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-703888-0.1g |
4-(aminomethyl)-1-(4,4-dimethylcyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid |
2137713-05-2 | 95.0% | 0.1g |
$653.0 | 2025-03-12 | |
Enamine | EN300-703888-10.0g |
4-(aminomethyl)-1-(4,4-dimethylcyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid |
2137713-05-2 | 95.0% | 10.0g |
$3191.0 | 2025-03-12 | |
Enamine | EN300-703888-1.0g |
4-(aminomethyl)-1-(4,4-dimethylcyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid |
2137713-05-2 | 95.0% | 1.0g |
$743.0 | 2025-03-12 | |
Enamine | EN300-703888-2.5g |
4-(aminomethyl)-1-(4,4-dimethylcyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid |
2137713-05-2 | 95.0% | 2.5g |
$1454.0 | 2025-03-12 | |
Enamine | EN300-703888-0.25g |
4-(aminomethyl)-1-(4,4-dimethylcyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid |
2137713-05-2 | 95.0% | 0.25g |
$683.0 | 2025-03-12 | |
Enamine | EN300-703888-0.5g |
4-(aminomethyl)-1-(4,4-dimethylcyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid |
2137713-05-2 | 95.0% | 0.5g |
$713.0 | 2025-03-12 | |
Enamine | EN300-703888-5.0g |
4-(aminomethyl)-1-(4,4-dimethylcyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid |
2137713-05-2 | 95.0% | 5.0g |
$2152.0 | 2025-03-12 | |
Enamine | EN300-703888-0.05g |
4-(aminomethyl)-1-(4,4-dimethylcyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid |
2137713-05-2 | 95.0% | 0.05g |
$624.0 | 2025-03-12 |
4-(aminomethyl)-1-(4,4-dimethylcyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid Related Literature
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Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
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Jyotsna Kaushal,K. K. Bhasin,S. K. Mehta,C. Raman Suri Chem. Commun., 2010,46, 5755-5757
Additional information on 4-(aminomethyl)-1-(4,4-dimethylcyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid
4-(Aminomethyl)-1-(4,4-Dimethylcyclohexyl)-1H-1,2,3-Triazole-5-Carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 2137713-05-2, known as 4-(aminomethyl)-1-(4,4-dimethylcyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is notable for its unique structure, which combines a triazole ring system with a cyclohexyl group and an aminomethyl substituent. The integration of these functional groups makes it a versatile molecule with potential applications in drug design and material science.
Recent studies have highlighted the importance of triazole-containing compounds in various chemical and biological contexts. Triazoles are known for their stability and ability to form strong hydrogen bonds, making them valuable in the development of bioactive molecules. The presence of the aminomethyl group in this compound adds further functionality, enabling potential interactions with biological targets such as enzymes or receptors. Additionally, the 4,4-dimethylcyclohexyl group contributes to the molecule's lipophilicity, which is crucial for enhancing bioavailability in pharmacological applications.
One of the most exciting developments involving this compound is its role in click chemistry. Click reactions, particularly those involving azides and alkynes (the copper-catalyzed azide–alkyne cycloaddition or CuAAC), have revolutionized the way complex molecules are synthesized. The triazole moiety in this compound is often formed via such reactions, making it a key intermediate in the construction of larger molecular frameworks. This has implications for drug discovery, where modular synthesis approaches are increasingly favored for their efficiency and scalability.
Moreover, the carboxylic acid group present in this molecule provides additional versatility. It can be readily converted into various derivatives such as esters or amides, allowing for further functionalization and optimization of biological activity. Recent research has explored the use of this compound as a building block for peptide mimetics and small-molecule inhibitors targeting specific protein-protein interactions—a promising avenue in therapeutic development.
In terms of synthetic methodology, the preparation of 4-(aminomethyl)-1-(4,4-dimethylcyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid typically involves multi-step processes that emphasize atom economy and sustainability. Modern techniques such as microwave-assisted synthesis and catalytic cross-couplings have been employed to streamline its production. These advancements not only improve yield but also reduce environmental impact, aligning with current green chemistry principles.
From an analytical standpoint, this compound has been thoroughly characterized using advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). These analyses confirm its purity and structural integrity, which are critical for its use in research and development settings. Furthermore, computational studies using molecular modeling software have provided insights into its conformational flexibility and potential binding modes with target biomolecules.
Looking ahead, the future of CAS No. 2137713-05-2 lies in its continued exploration as a platform molecule for drug discovery. Its modular structure allows for extensive diversification through substitution at various positions on the triazole ring or modification of the cyclohexyl group. Such modifications could lead to novel bioactive agents with improved potency and selectivity against disease targets.
In conclusion, 4-(aminomethyl)-1-(4,4-dimethylcyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid represents a significant advancement in modern organic chemistry. Its unique combination of functional groups positions it as a valuable tool in both academic research and industrial applications. As ongoing studies uncover new potentials for this compound, it is poised to play an increasingly important role in shaping the future of chemical innovation.
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